molecular formula C10H19Br B2865517 (1-Bromo-2-methylpropyl)cyclohexane CAS No. 1445560-23-5

(1-Bromo-2-methylpropyl)cyclohexane

Cat. No.: B2865517
CAS No.: 1445560-23-5
M. Wt: 219.166
InChI Key: MROSTGLYKMSTLB-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropyl)cyclohexane is an organic compound with the molecular formula C10H19Br. It consists of a cyclohexane ring substituted with a 1-bromo-2-methylpropyl group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropyl)cyclohexane typically involves the bromination of 2-methylpropylcyclohexane. This can be achieved through a free radical halogenation reaction using bromine (Br2) under UV light or heat to initiate the reaction. The reaction proceeds as follows:

C7H14+Br2C7H13Br+HBr\text{C}_7\text{H}_{14} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_{13}\text{Br} + \text{HBr} C7​H14​+Br2​→C7​H13​Br+HBr

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropyl)cyclohexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions (S_N1 and S_N2): The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Conducted in the presence of strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(1-Bromo-2-methylpropyl)cyclohexane has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropyl)cyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the cyclohexane ring.

    Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexane ring without the 2-methylpropyl group.

    Cyclohexylmethyl bromide: Similar but with the bromine atom attached to a methyl group linked to the cyclohexane ring.

Uniqueness

(1-Bromo-2-methylpropyl)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-bromo-2-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(1-bromo-2-methylpropyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-8(2)10(11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROSTGLYKMSTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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